molecular formula C17H18Cl2N2O3 B12860196 1-((2-(2,6-Dichlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid

1-((2-(2,6-Dichlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid

Cat. No.: B12860196
M. Wt: 369.2 g/mol
InChI Key: JUOFNEABZLIBNH-UHFFFAOYSA-N
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Description

1-((2-(2,6-Dichlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methyloxazole ring, and a piperidine carboxylic acid moiety

Properties

Molecular Formula

C17H18Cl2N2O3

Molecular Weight

369.2 g/mol

IUPAC Name

1-[[2-(2,6-dichlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C17H18Cl2N2O3/c1-10-14(9-21-7-5-11(6-8-21)17(22)23)20-16(24-10)15-12(18)3-2-4-13(15)19/h2-4,11H,5-9H2,1H3,(H,22,23)

InChI Key

JUOFNEABZLIBNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=CC=C2Cl)Cl)CN3CCC(CC3)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-((2-(2,6-Dichlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid involves several steps:

    Formation of the Methyloxazole Ring: This step typically involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring.

    Introduction of the Dichlorophenyl Group: This step involves the substitution of hydrogen atoms on the phenyl ring with chlorine atoms, usually through halogenation reactions.

    Attachment of the Piperidine Carboxylic Acid Moiety: This step involves the formation of the piperidine ring and its subsequent functionalization to introduce the carboxylic acid group.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-((2-(2,6-Dichlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((2-(2,6-Dichlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((2-(2,6-Dichlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-((2-(2,6-Dichlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    2,6-Dichlorophenyl derivatives: These compounds share the dichlorophenyl group and may have similar chemical properties and reactivity.

    Methyloxazole derivatives: These compounds share the methyloxazole ring and may have similar biological activities.

    Piperidine carboxylic acid derivatives: These compounds share the piperidine carboxylic acid moiety and may have similar applications in chemistry and medicine.

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